molecular formula C17H18N4O3S B2423714 (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 955674-26-7

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2423714
CAS No.: 955674-26-7
M. Wt: 358.42
InChI Key: DTLZSOVHQSKKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone ( 955674-26-7) is a chemical compound with the molecular formula C17H18N4O3S and a molecular weight of 358.4 . This methoxy-substituted benzo[d]thiazole derivative is a member of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone chemical class, which has been identified as a promising new anti-mycobacterial chemotype . Structural analogs within this scaffold, specifically those featuring a piperazine linker connected to a benzo[d]thiazole ring and a heteroaromatic moiety, have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv strain, with several compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range (1-10 µM) . The presence of the 4-methoxy substituent on the benzo[d]thiazole ring is a key structural feature that can be explored to optimize drug-like properties and potency through Structure-Activity Relationship (SAR) studies. The compound is intended for research purposes only, specifically for use in medicinal chemistry, anti-infective drug discovery, and 3D-QSAR modeling to develop novel therapeutic agents against tuberculosis . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11-10-12(19-24-11)16(22)20-6-8-21(9-7-20)17-18-15-13(23-2)4-3-5-14(15)25-17/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLZSOVHQSKKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react 4-methoxybenzothiazole with piperazine under specific conditions to form the piperazinyl derivative. Subsequently, the 5-methylisoxazole moiety is introduced through a suitable reaction, often involving a coupling reaction with the appropriate reagents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques to isolate the final product.

Chemical Reactions Analysis

Reactivity of the Piperazine Ring

The piperazine subunit serves as a nucleophilic site due to its secondary amine groups, enabling alkylation, acylation, and coupling reactions.

Reaction Type Reagents/Conditions Product Reference
N-Alkylation Alkyl halides, K₂CO₃, DMF, 60°CQuaternary ammonium derivatives with enhanced solubility
Acylation Acyl chlorides, NEt₃, CH₂Cl₂, RTAmide-linked conjugates (e.g., with sulfonamide or carbonyl groups)
SNAr Reactions Electron-deficient aryl halides, CuIArylpiperazine derivatives (e.g., coupling with halogenated heterocycles)

For example, SNAr (nucleophilic aromatic substitution) reactions with chloro- or bromo-substituted aromatics under basic conditions yield arylpiperazine analogs, a strategy employed in CDK4/6 inhibitor synthesis .

Modification of the 4-Methoxybenzo[d]thiazole Moiety

The methoxy group and thiazole ring enable electrophilic substitution and demethylation:

Reaction Type Reagents/Conditions Product Reference
Demethylation BBr₃, CH₂Cl₂, −78°C → RTHydroxybenzo[d]thiazole derivatives
Halogenation NBS, CCl₄, AIBN, 80°CBrominated derivatives at the 5- or 6-position of the benzothiazole ring
Coupling Reactions Pd(PPh₃)₄, arylboronic acids, K₂CO₃Biaryl systems via Suzuki–Miyaura cross-coupling

The methoxy group’s electron-donating nature directs electrophilic substitution to the 5- or 6-positions of the benzothiazole ring. Demethylation with BBr₃ generates a phenol group, enabling further functionalization.

Reactivity of the 5-Methylisoxazole Group

The isoxazole ring participates in cycloadditions and ring-opening reactions:

Reaction Type Reagents/Conditions Product Reference
1,3-Dipolar Cycloaddition Nitrile oxides, Cu(acac)₂Isoxazolo-isoxazoline hybrids
Hydrolysis HCl, H₂O, refluxβ-Ketoamide derivatives via ring-opening
Oxidation mCPBA, CHCl₃, 0°CIsoxazole N-oxide derivatives

Hydrolysis under acidic conditions cleaves the isoxazole ring to form β-ketoamides, which can undergo further condensation.

Cross-Coupling Reactions

The compound’s aromatic and heteroaromatic systems facilitate metal-catalyzed cross-couplings:

Reaction Type Catalyst/Reagents Application Reference
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl systems for diversifying the benzothiazole or isoxazole subunits
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, ArNH₂Introduction of amine functionalities at the thiazole ring

For instance, Suzuki coupling with 4-fluorophenylboronic acid introduces fluorinated aryl groups, enhancing metabolic stability .

Functional Group Interconversion

Key transformations include:

Reaction Conditions Outcome Reference
Methoxy → HydroxyBBr₃, CH₂Cl₂Enables hydrogen bonding with biological targets
Methylisoxazole → Carboxylic AcidKMnO₄, H₂O, ΔFacilitates conjugation with amines or alcohols
Thiazole C-2 position alkylationLDA, alkyl halides, THF, −78°CIntroduces steric bulk or lipophilic groups

Mechanistic Insights

  • Piperazine Acylation : The lone pair on the piperazine nitrogen attacks electrophilic carbonyl carbons, forming stable amide bonds .

  • Benzothiazole Halogenation : Bromination occurs regioselectively at the electron-rich 5-position due to methoxy group activation .

  • Isoxazole Ring-Opening : Acidic hydrolysis proceeds via protonation of the nitrogen, leading to oxazole ring cleavage and ketoamide formation.

Scientific Research Applications

The compound has demonstrated a range of biological activities, making it a candidate for further research in medicinal chemistry:

  • Antimicrobial Activity : Studies have shown that compounds similar to (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone exhibit significant antimicrobial properties against various bacterial strains. For instance:
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.

  • Antitumor Activity : The compound has also been evaluated for its antitumor properties. Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and modulating pro-apoptotic and anti-apoptotic proteins. This effect is crucial for developing potential anticancer agents .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of synthesized benzothiazole derivatives, including the target compound, demonstrated promising results against multi-drug resistant bacterial strains. The study highlighted the structure-activity relationship (SAR), showing that modifications to the piperazine or isoxazole moieties could enhance antimicrobial potency.
  • Cancer Research : In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. One particular study demonstrated significant cytotoxic effects on human breast cancer cells, linking these effects to alterations in cell cycle progression and apoptosis induction .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Infectious Diseases : Its antimicrobial properties suggest potential use in developing new antibiotics or adjunct therapies for treating infections caused by resistant strains.
  • Cancer Treatment : The antitumor activity positions it as a candidate for further investigation in cancer therapy, potentially leading to novel chemotherapeutic agents.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving binding to receptors or enzymes that play a role in biological processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

  • 4-(4-Methoxybenzothiazol-2-yl)piperazine

  • 5-Methylisoxazole derivatives

  • Piperazine-based compounds

These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to different biological and chemical properties.

Biological Activity

The compound (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.42 g/mol. It features a piperazine ring linked to a methoxybenzothiazole moiety and a methylisoxazole group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC17H18N4O2S
Molecular Weight342.42 g/mol
CAS Number955678-31-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the methoxybenzothiazole and isoxazole intermediates. The coupling reaction often employs solvents like dichloromethane or dimethylformamide and catalysts such as palladium on carbon or copper iodide to enhance yields and purity .

Antimicrobial Activity

Research has demonstrated that derivatives containing thiazole and piperazine structures exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate to good activity against various bacterial strains .

In vitro studies have indicated that these compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus , with some derivatives achieving higher efficacy than standard antibiotics .

Antitumor Activity

The compound's structural features suggest potential antitumor activity, particularly through inhibition of specific kinases involved in cancer progression. Studies have shown that thiazole derivatives can act as inhibitors for various cancer-related pathways, including those mediated by tyrosine kinases .

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Receptors : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurochemical pathways.
  • Enzyme Inhibition : The thiazole and isoxazole groups may participate in enzyme inhibition through non-covalent interactions, altering metabolic pathways relevant to disease states .
  • Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which could contribute to their therapeutic effects in oxidative stress-related conditions .

Case Studies

In a comparative study involving various thiazole-piperazine derivatives, it was found that modifications in the substituents on the benzothiazole ring significantly influenced antibacterial potency and selectivity against cancer cell lines. For example, compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the 4-methoxybenzo[d]thiazole and 5-methylisoxazole moieties via a piperazine linker. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF or dichloromethane) .
  • Catalytic optimization : Palladium catalysts may enhance cross-coupling reactions for heterocyclic frameworks .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) improves purity .
    • Critical Parameters : Control reaction temperature (reflux at 80–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine connectivity (e.g., δ 3.8 ppm for methoxy groups) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity >95% .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calc. ~413.5 g/mol) .
    • Supplementary Methods : FT-IR for functional group validation (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based assays .
  • Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative strains .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or β-lactamases. Compare pose consistency across studies .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess ligand-receptor stability under physiological conditions .
    • Data Integration : Meta-analysis of bioactivity datasets (ChEMBL, PubChem) to identify confounding variables (e.g., assay pH, solvent polarity) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Experimental Design :

  • Salt Formation : Co-crystallize with citric acid or HCl to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (emulsion-solvent evaporation method) .
    • In Silico Tools : Predict logP and pKa using ChemAxon or ACD/Labs to guide derivatization (e.g., adding polar groups to the isoxazole ring) .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the methoxybenzo[d]thiazole moiety?

  • Methodology :

  • Analog Synthesis : Replace methoxy with ethoxy, hydroxy, or halogens; assess changes in bioactivity .
  • 3D-QSAR : CoMFA/CoMSIA models to map electrostatic/hydrophobic contributions of the thiazole ring .
    • Key Findings : Methoxy groups enhance π-stacking with aromatic residues in target proteins (e.g., tubulin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.